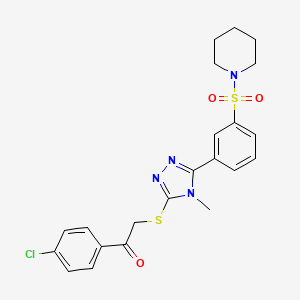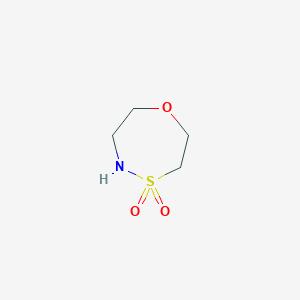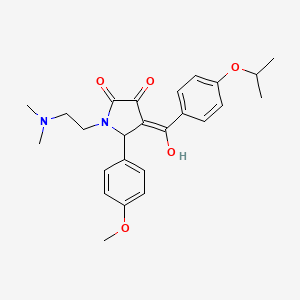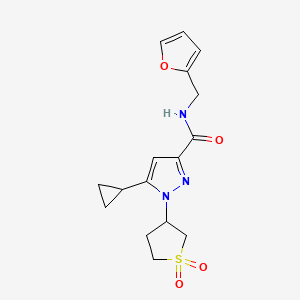
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a chlorophenyl group, a triazole ring, and a piperidinylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the triazole intermediate with a piperidine derivative.
Formation of the Chlorophenyl Ethanone Moiety: The final step involves the coupling of the chlorophenyl group with the triazole-sulfonyl intermediate under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to its specific combination of functional groups. Similar compounds might include:
1-(4-chlorophenyl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethanone: Lacks the piperidinylsulfonyl group.
1-(4-chlorophenyl)-2-(4-methyl-5-(3-(morpholin-4-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone: Contains a morpholine ring instead of a piperidine ring.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-methyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-26-21(24-25-22(26)31-15-20(28)16-8-10-18(23)11-9-16)17-6-5-7-19(14-17)32(29,30)27-12-3-2-4-13-27/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXBPTBGWXKDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![17-Amino-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2649762.png)
![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)
![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)
![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

![N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide](/img/structure/B2649775.png)
![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)

![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2649781.png)


![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2649784.png)
